Enhanced Lipophilicity (XLogP3) Compared to Non-Fluorinated 2,4-Dichloropyridine
The introduction of a trifluoromethyl group significantly increases the calculated partition coefficient (XLogP3) compared to the non-fluorinated analog, 2,4-dichloropyridine, providing a key advantage in modulating membrane permeability and metabolic stability. The target compound's XLogP3 is 3.3, whereas 2,4-dichloropyridine has a reported XLogP3 of 2.2 [1][2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2,4-Dichloropyridine (XLogP3 = 2.2) |
| Quantified Difference | ΔXLogP3 = +1.1 (approx. 50% increase) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
This 1.1 log unit increase translates to a roughly 12-fold higher predicted partition coefficient, directly influencing a compound's pharmacokinetic profile and its suitability for CNS or intracellular targets.
- [1] PubChem Compound Summary for CID 45588361, 2,4-Dichloro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 13115, 2,4-Dichloropyridine. National Center for Biotechnology Information (2025). View Source
